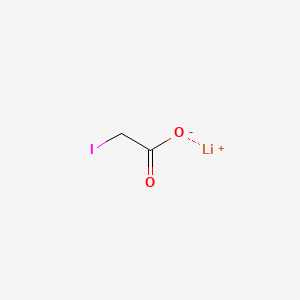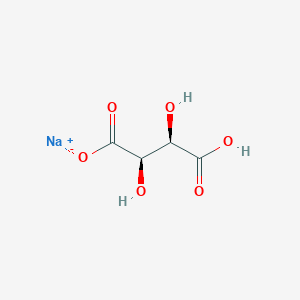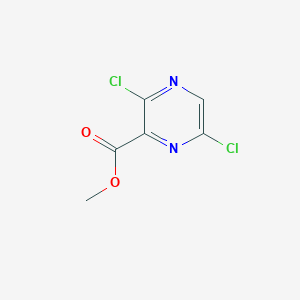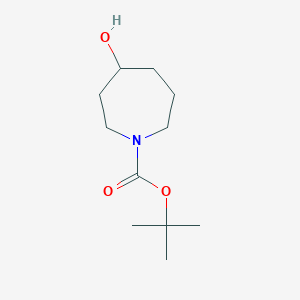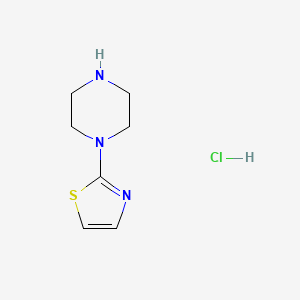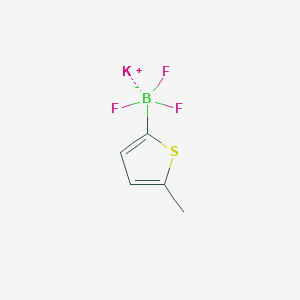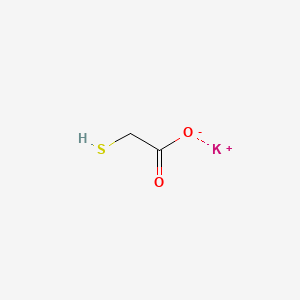
Methyl-5-Brom-8-hydroxy-1,6-Naphthyridin-7-carboxylat
Übersicht
Beschreibung
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H7BrN2O3 and its molecular weight is 283.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
“Methyl-5-Brom-8-hydroxy-1,6-Naphthyridin-7-carboxylat” hat sich als signifikant anticancer wirksam erwiesen . Es gehört zur Familie der 1,6-Naphthyridine, die wegen ihrer anticancer Aktivität ausgiebig untersucht wurden. Diese Verbindungen haben vielversprechende Ergebnisse gegen verschiedene Krebszelllinien gezeigt .
Anti-HIV-Aktivität
1,6-Naphthyridine, die Familie, zu der unsere Verbindung gehört, haben eine Anti-HIV-Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnte.
Antibakterielle Aktivität
Diese Verbindung hat antimikrobielle Eigenschaften gezeigt. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe, die im Kampf gegen arzneimittelresistente Bakterienstämme von entscheidender Bedeutung sind.
Analgetische Aktivität
1,6-Naphthyridine haben sich als analgetisch (schmerzlindernd) erwiesen . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer Analgetika eingesetzt werden könnte.
Entzündungshemmende Aktivität
“this compound” hat eine entzündungshemmende Wirkung gezeigt. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente, die zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen eingesetzt werden könnten.
Antioxidative Aktivität
1,6-Naphthyridine haben sich als antioxidativ erwiesen . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer Antioxidantien eingesetzt werden könnte, die dazu beitragen könnten, die Zellen des Körpers vor Schäden zu schützen.
Neurologische Erkrankungen
Diese Verbindung wird in der Medikamentenentwicklung für verschiedene neurologische Erkrankungen eingesetzt. Dies deutet darauf hin, dass sie möglicherweise bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und anderen neurologischen Erkrankungen eingesetzt werden könnte.
Industrielle Anwendungen
Naphthyridine werden im Allgemeinen in industriellen Bereichen eingesetzt . Dies deutet darauf hin, dass „this compound“ in verschiedenen Industrien Anwendung finden könnte.
Wirkmechanismus
Target of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a pharmacologically active compound It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with various targets to exert their effects . The exact interaction of Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with 1,6-naphthyridines , it can be inferred that multiple pathways might be affected, leading to downstream effects
Result of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has demonstrated various biological properties, such as antimicrobial, anticancer, and anti-inflammatory activity. It is used in drug development for various neurological disorders, cancer, and inflammation. The specific molecular and cellular effects of the compound’s action are subjects of ongoing research.
Eigenschaften
IUPAC Name |
methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOXNRPYVCORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625028 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410544-37-5 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

